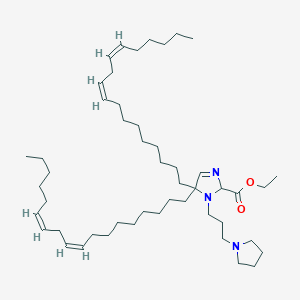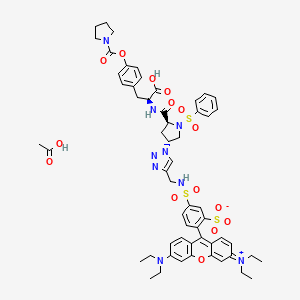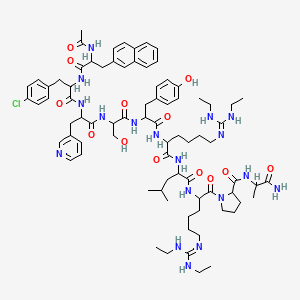![molecular formula C21H19NO5 B11934191 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one is a complex organic compound with the molecular formula C17H15NO5. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable benzoxazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazinones.
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)-4H-3,1-benzoxazin-4-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
Uniqueness
4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one is unique due to its specific substitution pattern and the presence of the dihydrobenzo[h][3,1]benzoxazin-2-one core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C21H19NO5 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
4-(3,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one |
InChI |
InChI=1S/C21H19NO5/c1-24-16-10-13(11-17(25-2)20(16)26-3)19-15-9-8-12-6-4-5-7-14(12)18(15)22-21(23)27-19/h4-11,19H,1-3H3,(H,22,23) |
InChI-Schlüssel |
NIDMIFDHMDRHLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)NC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)
![3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B11934121.png)


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)
![4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)
![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)


![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)


